ISO-Fludelone - 693272-98-9

ISO-Fludelone

Catalog Number: EVT-10908303
CAS Number: 693272-98-9
Molecular Formula: C27H39NO6
Molecular Weight: 473.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
KOSN-1724 is under investigation in clinical trial NCT01379287 (Dose-Escalation Safety and Pharmacokinetic Study of Iso-Fludelone in Patients With Advanced Solid Tumors).
Iso-fludelone is a third-generation epothilone B analogue with potential anti-mitotic and antineoplastic activites. Iso-fludelone binds to tubulin and induces microtubule polymerization and stabilizes microtubules against depolymerization, which may result in the inhibition of cell division, the induction of G2/M arrest, and apoptosis. Compared to other generations of epothilones, iso-fludelone exhibits increased stability, water solubility, potency, duration of action, tumor penetration as well as reduced toxicity. In addition, this agent is a not a substrate of the P-glycoprotein (P-gp), a multidrug resistance pump often overexpressed in cancer cells.
Overview

ISO-Fludelone, also known as 17-iso-oxazole-26-F3-9,10-dehydro-12,13-desoxy-epothilone B, is a synthetic compound that belongs to the class of epothilones, specifically a third-generation analogue of epothilone B. This compound is designed to stabilize microtubules, which are critical components of the cell's cytoskeleton. Its mechanism of action involves binding to tubulin, leading to enhanced microtubule polymerization and reduced depolymerization, ultimately inhibiting cell division and inducing apoptosis. ISO-Fludelone has been recognized for its potential anti-mitotic and antineoplastic activities, making it a promising candidate for cancer treatment, particularly in solid tumors where it is currently undergoing clinical trials .

Source

ISO-Fludelone is synthesized through advanced organic chemistry techniques and is being studied in clinical settings for its therapeutic potential. The compound is still in the early phases of clinical trials, focusing on its efficacy and safety in cancer treatment .

Classification

ISO-Fludelone is classified as an antineoplastic agent due to its ability to inhibit cancer cell growth by interfering with microtubule dynamics. It falls under the broader category of microtubule-targeting agents, which also includes other compounds like taxanes and previous generations of epothilones.

Synthesis Analysis

Methods

The synthesis of ISO-Fludelone involves a diverted total synthesis approach that builds upon pharmacological property leads. The process typically consists of multiple steps, including the formation of key structural motifs such as lactones and oxazoles. The synthesis is designed to be scalable for industrial production once clinical approval is obtained.

Technical Details

  1. Starting Materials: The synthesis begins with basic organic compounds that serve as building blocks.
  2. Reaction Conditions: The reaction conditions often require precise control over temperature, pressure, and the use of specific solvents and catalysts to ensure optimal yield and purity.
  3. Scalability: Techniques such as continuous flow reactors may be employed to facilitate large-scale production while maintaining quality standards.
Molecular Structure Analysis

ISO-Fludelone's molecular formula is C27H39NO6C_{27}H_{39}NO_{6}. Its structure features a complex arrangement that includes an oxazole ring and several functional groups that contribute to its biological activity.

Structure Data

  • InChI: InChI=1S/C27H39NO6/c1-16-9-8-10-17(2)25(31)20(5)26(32)27(6,7)23(29)15-24(30)33-22(12-11-16)18(3)13-21-14-19(4)34-28-21/h8,10-11,13-14,17,20,22-23,25,29,31H,9,12,15H2,1-7H3/b10-8-,16-11-,18-13+/t17-,20+,22-,23-,25-/m0/s1
  • SMILES: CC1C=CCC(=CCC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC2=NOC(=C2)C)C)C
  • Appearance: Solid powder.
Chemical Reactions Analysis

ISO-Fludelone undergoes several types of chemical reactions that can modify its structure and potentially enhance its biological activity.

Types of Reactions

  1. Oxidation: Involves the addition of oxygen or removal of hydrogen; commonly employs oxidizing agents like potassium permanganate.
  2. Reduction: Involves the addition of hydrogen or removal of oxygen; typical reducing agents include lithium aluminum hydride.
  3. Substitution: Involves replacing one functional group with another; often utilizes nucleophiles or electrophiles.

Technical Details

The major products formed from these reactions include hydroxylated derivatives from oxidation and deoxygenated compounds from reduction. Each reaction type can lead to variations in pharmacological properties.

Mechanism of Action

ISO-Fludelone exerts its effects primarily through its interaction with tubulin. By binding to this protein:

  1. Microtubule Stabilization: It promotes microtubule polymerization while preventing depolymerization.
  2. Cell Cycle Arrest: This stabilization leads to G2/M phase arrest in the cell cycle.
  3. Induction of Apoptosis: The compound triggers programmed cell death in cancer cells due to disrupted microtubule dynamics.

This mechanism highlights ISO-Fludelone's potential as an effective anticancer agent with improved stability and bioavailability compared to earlier epothilones .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid powder
  • Solubility: Enhanced water solubility compared to traditional epothilones.

Chemical Properties

ISO-Fludelone demonstrates significant stability under physiological conditions and shows a favorable profile for drug development due to its lower nonspecific cytotoxicity compared to its predecessors .

Applications

ISO-Fludelone has a variety of scientific applications:

  1. Chemistry: Used as a model compound for studying microtubule dynamics and reactivity.
  2. Biology: Investigated for its role in cellular processes such as division and apoptosis.
  3. Medicine: Undergoing clinical trials for treatment against solid tumors; shows promise in overcoming drug resistance in cancer therapy.
  4. Industry: Valuable in developing new therapeutic agents and understanding structure-activity relationships within the epothilone class .
Synthesis and Structural Optimization of ISO-Fludelone

Diverted Total Synthesis Framework for Epothilone Analogues

ISO-Fludelone emerged from a systematic Diverted Total Synthesis (DTS) campaign targeting epothilone structural optimization. This approach, pioneered by Memorial Sloan Kettering Cancer Center researchers, leverages advanced synthetic chemistry to access regions of the epothilone scaffold inaccessible through semisynthetic modification of the natural product itself [1] [7]. The DTS framework strategically modifies the epothilone core through retrosynthetic deconstruction and reconstruction, enabling deep-seated molecular editing that profoundly alters physicochemical and biological properties [4] [7].

The synthetic journey toward ISO-Fludelone originated with epothilone B, which demonstrated potent microtubule-stabilizing activity but exhibited dose-limiting toxicity in murine models. Initial editing removed the C12-C13 epoxide, yielding 12,13-desoxyepothilone B (dEpoB), which displayed improved tolerability but reduced potency. Subsequent generations introduced structural rigidity via a C9-C10 double bond (dehydelone) to enhance intrinsic potency and biological stability, followed by strategic installation of a C12 trifluoromethyl group (fludelone) to attenuate toxicity and broaden the therapeutic index [1]. The pinnacle of this optimization—ISO-Fludelone—incorporated the 17-iso-oxazole moiety through DTS, restoring potency while maintaining fludelone's favorable therapeutic index and metabolic stability profile [1] [5].

Table 1: Structural Evolution of Epothilone Analogues via Diverted Total Synthesis

GenerationCompoundKey Structural ModificationsPrimary Objectives
ParentEpothilone BNatural productMicrotubule stabilization
FirstdEpoBC12-C13 epoxide removalReduce toxicity
SecondDehydeloneC9-C10 double bondEnhance potency & stability
ThirdFludeloneC12 trifluoromethyl groupBroaden therapeutic index
OptimizedISO-Fludelone17-iso-oxazole moietyRestore potency with maintained stability

Molecular Editing Strategies for Enhanced Bioactivity

Molecular editing within the DTS framework enabled systematic enhancement of ISO-Fludelone's bioactivity profile against multidrug-resistant cancers. Researchers implemented strategic modifications addressing three critical limitations of earlier epothilones: (1) narrow therapeutic index, (2) susceptibility to metabolic degradation, and (3) suboptimal activity against refractory tumors. The C12 trifluoromethyl substitution represented a pivotal edit, replacing the native methyl group to significantly reduce non-specific toxicity while preserving microtubule-binding affinity [1] [8]. This modification exploited fluorine's unique electronegativity and steric mimicry while enhancing metabolic stability through strengthened carbon-fluorine bonds resistant to cytochrome P450 oxidation [9].

The subsequent incorporation of the 17-iso-oxazole moiety via DTS addressed potency limitations observed in fludelone. Unlike natural epothilones featuring a thiazole moiety, the isoxazole heterocycle provided superior metabolic stability and water solubility while enabling more favorable interactions with tubulin's binding pocket [1] [3]. This edit generated a compound exhibiting remarkable preclinical efficacy, achieving complete remission and therapeutic cures in multiple human cancer xenograft models, including mammary-MX-1, ovarian-SK-OV-3, and the particularly refractory subcutaneous neuroblastoma-SK-NAS [1]. Significantly, ISO-Fludelone demonstrated potent activity against intracranially implanted SK-NAS tumors, indicating exceptional blood-brain barrier penetration—a property rarely observed with microtubule-targeting agents [1] [5].

Table 2: Bioactivity Comparison of Key Epothilone Analogues

ParameterEpothilone BdEpoBDehydeloneFludeloneISO-Fludelone
In Vitro Potency+++++++++++++++++
Multidrug-Resistant Cell Line ActivityYesYesYesYesYes
Metabolic Stability (Mouse Plasma)LowModerateHighHighVery High
Maximum Tolerated Dose (Relative)1x3x1.5x4x5x
Xenograft Cure RatesLowModerateModerateHighVery High

Role of Isoxazole and Trifluoromethyl Moieties in Metabolic Stability

The synergistic combination of isoxazole and trifluoromethyl moieties confers exceptional metabolic stability and pharmaceutical properties upon ISO-Fludelone. Physicochemical analysis reveals that the 17-iso-oxazole system fundamentally alters the molecule's electronic distribution and hydrogen-bonding capacity compared to natural epothilones. This heterocycle exhibits enhanced resistance to enzymatic degradation, particularly hepatic esterases and cytochrome P450 enzymes that rapidly inactivate earlier epothilone analogs [3] [5]. Comparative metabolic stability studies in human liver microsomal S-9 fractions demonstrated that ISO-Fludelone maintains >85% parent compound after 60 minutes—significantly outperforming both natural epothilones and earlier synthetic analogs [1].

The trifluoromethyl group at C12 contributes multiple advantageous effects. Its strong electron-withdrawing nature induces subtle conformational changes that stabilize the macrolactone ring against hydrolytic cleavage. More importantly, the carbon-fluorine bonds create a metabolic blockade at a site previously susceptible to oxidative metabolism. This trifluoromethyl group substantially enhances water solubility (≥5-fold increase compared to epothilone B), eliminating the need for cremophor-based formulations associated with hypersensitivity reactions [3] [9]. This improved solubility profile facilitates administration without solubility-enhancing excipients that often complicate clinical translation of hydrophobic anticancer agents [3].

Recent synthetic advances have enabled more efficient production of the 4-(trifluoromethyl)isoxazole pharmacophore central to ISO-Fludelone's stability. Novel metal-free methodologies employing sodium triflinate (CF₃SO₂Na) and tert-butyl nitrite facilitate tandem trifluoromethyloximation/cyclization/elimination reactions of α,β-unsaturated carbonyls, providing efficient access to this critical structural motif [6]. Structure-activity relationship studies confirm that the trifluoromethylisoxazole moiety enhances anticancer activity independently, with analogues demonstrating up to 8-fold greater potency against MCF-7 breast cancer cells compared to non-fluorinated counterparts [8]. Molecular docking analyses reveal that the trifluoromethyl group engages in unique hydrophobic interactions with tubulin binding pockets while the isoxazole nitrogen serves as a hydrogen bond acceptor, collectively enhancing target affinity and residence time [8]. These structural features establish ISO-Fludelone as a "supernatural product"—a synthetic analog surpassing its natural inspiration in both pharmacological properties and therapeutic potential [5].

Properties

CAS Number

693272-98-9

Product Name

ISO-Fludelone

IUPAC Name

(4S,7R,8S,9S,10Z,13Z,16S)-4,8-dihydroxy-5,5,7,9,13-pentamethyl-16-[(E)-1-(5-methyl-1,2-oxazol-3-yl)prop-1-en-2-yl]-1-oxacyclohexadeca-10,13-diene-2,6-dione

Molecular Formula

C27H39NO6

Molecular Weight

473.6 g/mol

InChI

InChI=1S/C27H39NO6/c1-16-9-8-10-17(2)25(31)20(5)26(32)27(6,7)23(29)15-24(30)33-22(12-11-16)18(3)13-21-14-19(4)34-28-21/h8,10-11,13-14,17,20,22-23,25,29,31H,9,12,15H2,1-7H3/b10-8-,16-11-,18-13+/t17-,20+,22-,23-,25-/m0/s1

InChI Key

JAYGOFBXDFAXBW-CYEKYUJNSA-N

Canonical SMILES

CC1C=CCC(=CCC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC2=NOC(=C2)C)C)C

Isomeric SMILES

C[C@H]1/C=C\C/C(=C\C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C2=NOC(=C2)C)/C)/C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.